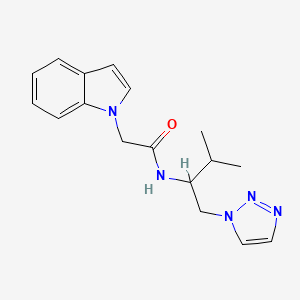

2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-indol-1-yl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c1-13(2)15(11-22-10-8-18-20-22)19-17(23)12-21-9-7-14-5-3-4-6-16(14)21/h3-10,13,15H,11-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARKJJIDNJVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide represents a significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 288.35 g/mol. The structure includes an indole moiety linked to a triazole ring, which is known for contributing to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The presence of the indole and triazole groups enhances the compound's ability to interact with microbial targets. Studies have shown that compounds containing these moieties exhibit significant antibacterial and antifungal properties.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The triazole ring is known to play a role in modulating apoptosis pathways, which can lead to cancer cell death.

- Anti-inflammatory Effects : Some derivatives of indole and triazole have demonstrated anti-inflammatory properties, which may be relevant in treating diseases characterized by chronic inflammation.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits substantial antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| E. coli | 5.00 |

| Candida albicans | 4.50 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential was evaluated using several cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 8.5 |

| HT-29 (Colon Cancer) | 12.0 |

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, indicating that it may disrupt the cell cycle at the G2/M phase.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various indole derivatives, including our compound. It was found that the compound effectively inhibited MRSA strains, which are notoriously resistant to conventional antibiotics .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties revealed that the compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.